molecular formula C16H13IO4 B14911004 Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate

Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate

Cat. No.: B14911004
M. Wt: 396.18 g/mol
InChI Key: NCSZBTZEUWDEOA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate is a benzoate ester derivative with a methyl ester group at the carboxylate position, an iodine substituent at the 3-position of the aromatic ring, and a 2-oxo-2-phenylethoxy group at the 4-position. The 2-oxo-2-phenylethoxy moiety consists of a ketone-linked phenacyl group, which may confer unique reactivity or structural features, such as participation in photochemical reactions or serving as a protecting group in synthetic chemistry .

Properties

Molecular Formula

C16H13IO4

Molecular Weight

396.18 g/mol

IUPAC Name

methyl 3-iodo-4-phenacyloxybenzoate

InChI

InChI=1S/C16H13IO4/c1-20-16(19)12-7-8-15(13(17)9-12)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

NCSZBTZEUWDEOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)I

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the phenylethoxy group .

Scientific Research Applications

Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylethoxy group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodinated Benzoate Esters

  • Methyl 3-iodo-4-(o-tolyloxy)benzoate (Compound 16) : Substituents: 3-iodo, 4-(o-tolyloxy). Physical State: Colorless oil. Yield: 89% (synthesized via nucleophilic aromatic substitution).
  • Ethyl 3-iodo-4-methoxybenzoate :

    • Substituents : 3-iodo, 4-methoxy, ethyl ester.
    • Key Features : The ethyl ester and methoxy group may increase lipophilicity compared to the methyl ester and ketone-containing substituent in the target compound.

Phenacyl Ester Derivatives

  • 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate :
    • Substituents : 3-trifluoromethyl, 2-oxoethyl-4-fluorophenyl.
    • Physical State : Crystalline solid (structurally characterized via X-ray diffraction).
    • Applications : Used in photo-removable protecting groups and heterocycle synthesis. The fluorophenyl group may enhance stability compared to the phenyl group in the target compound.

Triazine-Linked Benzoates

  • Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate : Substituents: Triazine core with bromo, formyl, and methoxyphenoxy groups.

Comparative Analysis Table

Compound Name Substituents Physical State Yield Key Features/Applications Reference
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate 3-Iodo, 4-(2-oxo-2-phenylethoxy) Not reported Not reported Hypothesized photochemical utility -
Methyl 3-iodo-4-(o-tolyloxy)benzoate 3-Iodo, 4-(o-tolyloxy) Colorless oil 89% High-yield synthesis; steric bulk
Ethyl 3-iodo-4-methoxybenzoate 3-Iodo, 4-methoxy, ethyl ester Not reported Not reported Increased lipophilicity
2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate 3-Trifluoromethyl, 2-oxoethyl fluorophenyl Crystalline Not reported Photo-protecting groups; fluorinated stability
Methyl triazine-linked benzoate Triazine core with bromo/formyl groups Not reported Not reported Planar rigidity; agrochemical potential

Key Research Findings and Implications

  • Synthetic Methods : The target compound’s synthesis likely parallels iodinated benzoate derivatives (e.g., nucleophilic substitution or esterification), though the 2-oxo-2-phenylethoxy group may require specialized reagents like phenacyl bromide .
  • Physical Properties : The absence of crystallinity data for the target compound contrasts with crystalline phenacyl derivatives, suggesting that the phenyl-ketone moiety may influence packing efficiency .
  • Functional Group Effects :
    • Iodo Substituent : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical intermediates .
    • 2-Oxo-2-phenylethoxy Group : May act as a UV-sensitive protecting group, akin to other phenacyl esters, enabling controlled release in drug delivery .

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